molecular formula C17H15NO4S B2875074 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate CAS No. 491603-55-5

2-Methylquinolin-8-yl 4-methoxybenzenesulfonate

Cat. No. B2875074
CAS RN: 491603-55-5
M. Wt: 329.37
InChI Key: PGSJOAGDKXWFIL-UHFFFAOYSA-N
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Description

“2-Methylquinolin-8-yl 4-methoxybenzenesulfonate” is a chemical compound with the molecular formula C17H15NO4S . It is also known as “2-methylquinolin-8-yl 4-methoxybenzenesulfonate” and has a molecular weight of 329.37 .

Scientific Research Applications

Antimalarial and Antisequestration Activity

The compound has been found to have enhanced antimalarial and antisequestration activity when modified with Methoxybenzenesulfonate . This modification introduces a potent parasite invasion inhibitory function in these materials . The materials protected Red Blood Cells (RBCs) from invasion by various parasite strains . This approach represents a further step toward creation of adjunctive therapies for severe malaria to reduce morbidity and mortality .

Nanoparticle Modification

The compound can be used in the modification of nanoparticles . The Methoxybenzenesulfonate modification serves as a universal tool to introduce a potent parasite invasion inhibitory function in these materials . This could have potential applications in the field of nanomedicine .

Crystal and Molecular Structures

The compound has been studied for its crystal and molecular structures . It crystallizes in the monoclinic space group Pc . This information is important for understanding the properties of the compound and its potential applications .

Non-linear Optical Properties

The compound possesses a second-order nonlinear efficiency of about 0.45-times that of urea . This suggests potential applications in the field of optics and photonics .

Drug Research and Development

4-Hydroxy-2-quinolones, which are structurally similar to the compound , have been extensively studied for their pharmaceutical and biological activities . This suggests that “2-Methylquinolin-8-yl 4-methoxybenzenesulfonate” could also have potential applications in drug research and development .

Synthesis of Heteroannelated Derivatives

The compound could potentially be used in the synthesis of heteroannelated derivatives . These derivatives could have a variety of applications in different fields of research .

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with various biological targets . For instance, N-(QUINOLIN-8-YL)METHANESULFONAMIDE, a related compound, has been reported to target Methionine aminopeptidase in Escherichia coli .

Mode of Action

It’s worth noting that quinoline derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Quinoline derivatives have been reported to interfere with various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Pharmacokinetics

Quinoline derivatives generally exhibit good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of these compounds can vary significantly depending on their chemical structure .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer effects .

Action Environment

The action, efficacy, and stability of 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s bioavailability .

properties

IUPAC Name

(2-methylquinolin-8-yl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-6-7-13-4-3-5-16(17(13)18-12)22-23(19,20)15-10-8-14(21-2)9-11-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSJOAGDKXWFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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